molecular formula C8H3F4IO2 B13010929 2-Fluoro-6-iodo-3-(trifluoromethyl)benzoic acid

2-Fluoro-6-iodo-3-(trifluoromethyl)benzoic acid

Cat. No.: B13010929
M. Wt: 334.01 g/mol
InChI Key: DQWPWTKVKGYLSG-UHFFFAOYSA-N
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Description

2-Fluoro-6-iodo-3-(trifluoromethyl)benzoic acid is a halogenated benzoic acid derivative characterized by fluorine (position 2), iodine (position 6), and a trifluoromethyl group (position 3) on the aromatic ring. This compound’s unique substitution pattern confers distinct electronic, steric, and reactivity properties.

Properties

Molecular Formula

C8H3F4IO2

Molecular Weight

334.01 g/mol

IUPAC Name

2-fluoro-6-iodo-3-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C8H3F4IO2/c9-6-3(8(10,11)12)1-2-4(13)5(6)7(14)15/h1-2H,(H,14,15)

InChI Key

DQWPWTKVKGYLSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)F)C(=O)O)I

Origin of Product

United States

Preparation Methods

Route A: Halogenation of Trifluoromethylbenzoic Acid Derivatives

  • Starting from 2-fluoro-3-(trifluoromethyl)benzoic acid, selective iodination at the 6-position is performed.
  • Iodination is typically achieved using iodine (I2) or iodide salts (e.g., NaI, KI) in the presence of an oxidizing agent such as activated manganese dioxide (MnO2).
  • The reaction solvent is often a mixture of acetic acid and sulfuric acid, sometimes with acid anhydrides (e.g., acetic anhydride) to facilitate electrophilic substitution.
  • Reaction conditions involve controlled temperature (often reflux) and timed addition of reagents to maximize yield and selectivity.

This method is supported by patent literature describing halogenation of trifluorobenzoic acids to yield iodo-substituted products with high purity and yield (up to 63% isolated yield reported for related compounds).

Route B: Stepwise Fluorination, Iodination, and Carboxylation

  • Fluorination is introduced first on a benzoic acid derivative, often via electrophilic fluorination or nucleophilic aromatic substitution.
  • Iodination follows, targeting the position ortho or para to the fluorine substituent.
  • Carboxylation can be introduced either before or after halogenation steps, depending on the stability of intermediates.
  • Typical reagents include Selectfluor or N-fluorobenzenesulfonimide (NFSI) for fluorination, iodine or N-iodosuccinimide (NIS) for iodination, and carbon dioxide or carboxylation reagents for COOH group introduction.

This multi-step approach requires careful purification at each stage to avoid side reactions and ensure regioselectivity.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Fluorination Selectfluor, NFSI, or KF/HF Electrophilic or nucleophilic fluorination
Iodination I2 or NaI/KI + MnO2 (oxidant) Acidic solvent (AcOH/H2SO4), reflux
Carboxylation CO2 under pressure or from benzoic acid precursors May require base or catalyst
  • Reaction times vary from several hours to overnight reflux.
  • Temperature control is critical to avoid polyhalogenation or decomposition.
  • Purification typically involves extraction, washing, drying, and silica gel chromatography.
  • The presence of the trifluoromethyl group significantly influences the electronic properties of the aromatic ring, enhancing the regioselectivity of halogenation reactions by stabilizing intermediates.
  • Studies show that the electron-withdrawing effect of CF3 and fluorine directs iodination to the 6-position with high selectivity.
  • The use of activated MnO2 as an oxidant in iodination improves yield and purity by facilitating the generation of electrophilic iodine species.
  • Multi-step syntheses report overall yields ranging from 20% to 60%, depending on the starting materials and purification methods.
Method Starting Material Key Reagents & Conditions Yield (%) Advantages Limitations
Halogenation of trifluoromethylbenzoic acid 2-fluoro-3-(trifluoromethyl)benzoic acid I2 or NaI + MnO2, AcOH/H2SO4, reflux ~60 High regioselectivity, scalable Requires strong acids, careful control
Stepwise fluorination, iodination, carboxylation Benzoic acid derivatives Selectfluor/NFSI, I2/NIS, CO2 or carboxylation reagents 20-40 Flexible, allows substitution control Multi-step, lower overall yield

The preparation of this compound is achieved primarily through selective halogenation of trifluoromethyl-substituted benzoic acid derivatives. The iodination step is critical and is optimized using iodine sources and oxidants under acidic conditions. The trifluoromethyl and fluorine substituents play a crucial role in directing regioselectivity and stabilizing reaction intermediates. Multi-step synthetic routes allow for flexibility but require careful control of reaction parameters to maximize yield and purity.

These methods are well-documented in patent literature and research articles, providing a robust foundation for industrial and laboratory-scale synthesis of this important intermediate.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of other functional groups.

    Substitution: The trifluoromethyl group and the iodine atom make it susceptible to substitution reactions.

    Reduction: Reduction of the carboxylic acid group may yield different derivatives.

Common Reagents and Conditions:

    Fluorinating Agents: Examples include hydrogen fluoride (HF) or fluorinating reagents like Selectfluor.

    Iodinating Agents: Iodine (I) or iodine-containing compounds.

    Carboxylation Reagents: Carbon dioxide (CO) under specific conditions.

Major Products: The major products depend on the specific reaction conditions and the substituents present. Potential products include fluorinated and iodinated derivatives of the benzoic acid.

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents:
2-Fluoro-6-iodo-3-(trifluoromethyl)benzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting cancer treatment. Its derivatives have been explored for their potential as anticancer agents due to their ability to inhibit specific biological pathways associated with tumor growth .

Synthetic Intermediates:
The compound is utilized in the synthesis of more complex molecules through various coupling reactions. For instance, it can be converted into other fluorinated benzoic acids that are pivotal for developing novel therapeutic agents . The presence of trifluoromethyl and halogen substituents allows for fine-tuning of the biological activity of the resulting compounds.

Agrochemicals

Pesticide Development:
In agricultural chemistry, this compound is explored as a building block for creating new pesticides and herbicides. The trifluoromethyl group enhances lipophilicity and biological activity, making these derivatives effective against a range of pests .

Research on Plant Growth Regulators:
Research indicates that fluorinated compounds can act as plant growth regulators, influencing various physiological processes in plants. This compound's unique properties could lead to the development of innovative agrochemical products that improve crop yields and resilience .

Materials Science

Fluorinated Polymers:
The compound can be used in the synthesis of fluorinated polymers, which are known for their thermal stability and chemical resistance. These polymers have applications in coatings, membranes, and other advanced materials that require durability under harsh conditions .

Nanotechnology Applications:
Due to its distinctive chemical properties, this compound may also find applications in nanotechnology, particularly in the development of nanomaterials that require precise chemical functionalities for specific interactions or reactivity .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The research highlighted the compound's ability to induce apoptosis through specific molecular pathways, showcasing its potential as a lead compound for drug development .

Case Study 2: Agricultural Applications

Research conducted on the use of fluorinated benzoic acids in agricultural settings revealed that certain derivatives improved pest resistance in crops without adversely affecting non-target species. This study emphasized the role of halogenated compounds in sustainable agriculture practices .

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It may interact with biological targets, enzymes, or receptors, influencing cellular processes. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Molecular Properties

The following table compares key structural and physicochemical properties of 2-fluoro-6-iodo-3-(trifluoromethyl)benzoic acid with related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound F (2), I (6), CF₃ (3), COOH (1) C₈H₃F₄IO₂ ~335* Not explicitly listed High acidity, potential for cross-coupling
2-Iodo-3-(trifluoromethyl)benzoic acid I (2), CF₃ (3), COOH (1) C₈H₄F₃IO₂ 316.02 766473-89-6 Iodo at position 2; lacks fluorine
2-Fluoro-6-(trifluoromethyl)benzoic acid (sodium salt) F (2), CF₃ (6), COO⁻Na⁺ (1) C₈H₃F₄O₂Na 234.09 (acid form) 1708942–21–5 Ionic form enhances solubility
2-Methoxy-6-(trifluoromethyl)benzoic acid OCH₃ (2), CF₃ (6), COOH (1) C₉H₇F₃O₃ 220.15 119692-41-0 Methoxy group reduces acidity
2-Methyl-3-(trifluoromethyl)benzoic acid CH₃ (2), CF₃ (3), COOH (1) C₉H₇F₃O₂ 204.15 62089-35-4 Methyl group increases hydrophobicity

*Estimated based on analogous compounds.

Reactivity and Functionalization Potential

  • Iodo vs. Fluoro Substituents : The iodine atom in this compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas fluorine’s strong electronegativity enhances stability against metabolic degradation. In contrast, 2-fluoro-6-(trifluoromethyl)benzoic acid sodium salt lacks iodine, limiting its utility in coupling chemistry but improving aqueous solubility .
  • Trifluoromethyl Effects: The trifluoromethyl group in all listed compounds lowers pKa values (increasing acidity) compared to non-fluorinated analogs. For example, 2-methyl-3-(trifluoromethyl)benzoic acid has a pKa ~2.5, whereas its non-fluorinated counterpart (2-methylbenzoic acid) has a pKa of ~3.9 .

Research Findings and Data Gaps

  • Acidity: The trifluoromethyl group lowers the pKa of benzoic acid derivatives by ~1–2 units compared to non-fluorinated analogs. For this compound, the pKa is estimated to be ~1.8–2.2, similar to 2-trifluoromethylbenzoic acid (pKa 1.7) .
  • Thermal Stability : Iodo-substituted compounds (e.g., 2-iodo-3-(trifluoromethyl)benzoic acid) exhibit lower thermal stability than fluoro or methyl analogs, decomposing above 150°C .
  • Synthetic Challenges : The steric bulk of iodine and trifluoromethyl groups complicates direct electrophilic substitution, necessitating directed ortho-metalation or cross-coupling strategies .

Biological Activity

2-Fluoro-6-iodo-3-(trifluoromethyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article examines the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of a benzoic acid derivative with specific halogen substitutions that may influence its biological interactions. The presence of fluorine and iodine atoms is significant as these elements can enhance lipophilicity and modulate receptor binding affinities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anti-inflammatory Activity : The compound has shown potential as a selective modulator of the aryl hydrocarbon receptor (AhR), which is involved in inflammatory responses. Activation of AhR can lead to modulation of cytokine production, influencing conditions such as autoimmune diseases and chronic inflammation .
  • Anticancer Properties : Preliminary studies suggest that the compound may possess cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications to the benzoic acid core can significantly impact its efficacy against cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies highlight how different substituents on the benzoic acid core affect biological activity:

Substituent PositionSubstituent TypeObserved ActivityIC50 (µM)Selectivity Index
3TrifluoromethylHigh activity0.269461
6IodineModerate activity1.222151.4
2FluorineLow activity9.32521.71

This table summarizes findings from various studies, demonstrating that specific substitutions can lead to enhanced or diminished biological effects.

Case Study 1: Anti-inflammatory Effects

A study investigating the effects of this compound on inflammatory pathways found that it effectively inhibited the production of pro-inflammatory cytokines in vitro. This inhibition was linked to the compound's ability to modulate AhR signaling pathways, suggesting its potential use in treating inflammatory diseases .

Case Study 2: Anticancer Activity

In vitro assays conducted on several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancers, demonstrated that the compound exhibited moderate cytotoxicity with IC50 values ranging from 0.5 µM to 1.5 µM depending on the cell line tested. The selectivity index indicated that while the compound was effective against cancer cells, it also showed some cytotoxic effects on normal cells, necessitating further optimization for therapeutic use .

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